Indolin-5-ylboronic acid

Suzuki-Miyaura Coupling Yield Comparison Heterocyclic Boronic Acids

Risk of synthetic failure when substituting indolin-5-ylboronic acid with indole-based analogs due to distinct electronic structure and stability profiles. This heterocyclic boronic acid features a saturated 2,3-dihydro-1H-indole core with -B(OH)₂ at the 5-position, enabling reliable Suzuki-Miyaura couplings. - **Demonstrated >85% yield** with challenging heteroaryl chlorides in cross-coupling reactions - **Superior protodeboronation stability** vs indole-3-boronic acid, minimizing side products - **Enables dearomative diarylation** (Petrone et al., 2016) for CNS/oncology fused indoline scaffolds - Suitable for OLED/OPV electronic materials per patent WO2017043797A1

Molecular Formula C8H10BNO2
Molecular Weight 162.98 g/mol
CAS No. 935853-24-0
Cat. No. B3043839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndolin-5-ylboronic acid
CAS935853-24-0
Molecular FormulaC8H10BNO2
Molecular Weight162.98 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)NCC2)(O)O
InChIInChI=1S/C8H10BNO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10-12H,3-4H2
InChIKeyCEROEJJKQHMTSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indolin-5-ylboronic Acid: Saturated Scaffold for Selective Synthesis


Indolin-5-ylboronic acid (CAS 935853-24-0) is a heterocyclic boronic acid featuring a 2,3-dihydro-1H-indole (indoline) core with a boronic acid (-B(OH)₂) group at the 5-position . This compound belongs to the class of arylboronic acids and is primarily utilized as a versatile building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds . The saturated nature of the indoline scaffold imparts distinct reactivity and stability characteristics compared to its aromatic indole counterparts, making it a valuable intermediate for the synthesis of complex molecules in medicinal chemistry and materials science [1].

Substitution Risk: Indolin-5-ylboronic Acid vs. Indole Boronic Acids


The substitution of Indolin-5-ylboronic acid with a closely related analog, such as 5-indolylboronic acid (CAS 144104-59-6) or other indole-based boronic acids, presents a significant risk of synthetic failure and compromised product profiles due to fundamental differences in electronic structure, stability, and reactivity [1]. The saturated indoline core lacks the aromaticity of the indole ring, leading to distinct electronic distribution that directly impacts the efficiency and selectivity of cross-coupling reactions . Furthermore, the nitrogen atom in the indoline scaffold exhibits different basicity and coordination properties, which can influence catalyst turnover and the stability of reaction intermediates. Simply interchanging these scaffolds without re-optimizing reaction conditions often results in drastically reduced yields, increased side-product formation, or complete reaction failure, underscoring the critical importance of procuring the correct, specified building block [2].

Indolin-5-ylboronic Acid: Comparative Evidence Guide


Superior Suzuki Coupling Yield

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, Indolin-5-ylboronic acid demonstrates a quantifiably higher reaction yield when coupled with unactivated heteroaryl chlorides compared to its aromatic analog, 5-indolylboronic acid. While 5-indolylboronic acid required an elevated temperature of 120 °C to achieve a yield greater than 75% [1], Indolin-5-ylboronic acid, under analogous conditions, consistently delivers yields exceeding 85% due to the enhanced nucleophilicity of the boronic acid group conferred by the electron-rich, saturated indoline ring .

Suzuki-Miyaura Coupling Yield Comparison Heterocyclic Boronic Acids

Enhanced Protodeboronation Stability

Indolin-5-ylboronic acid exhibits significantly greater resistance to protodeboronation, a common decomposition pathway for boronic acids, compared to indole-3-boronic acid. This is attributed to the electron-donating effect of the saturated indoline nitrogen, which stabilizes the carbon-boron bond [1]. In accelerated stability studies, Indolin-5-ylboronic acid retained >95% purity after 6 months of storage at 2-8°C, while indole-3-boronic acid showed 10-15% degradation under identical conditions due to its greater susceptibility to hydrolytic cleavage . This enhanced stability is further corroborated by class-level inferences, as the saturated nature of the indoline core is known to reduce the electrophilicity of the adjacent aromatic ring, thereby mitigating the rate of protodeboronation [2].

Protodeboronation Stability Storage Stability Reaction Robustness

Dearomative Diarylation for Fused Indolines

Indolin-5-ylboronic acid serves as a critical building block in Pd(0)-catalyzed dearomative diarylation reactions, enabling the divergent synthesis of complex fused indolines. In these transformations, the saturated indoline core directs the reaction pathway towards a dearomative syn-1,2-diarylation, yielding fused indoline products as single diastereomers in moderate to excellent yields (typically 60-90%) [1]. In stark contrast, when analogous aromatic indole boronic acids are employed under the same reaction conditions, the primary outcome is a simple Suzuki coupling, producing biaryl products and failing to achieve the desired dearomatization and annulation [2]. This demonstrates a fundamental divergence in reaction outcome dictated by the saturation state of the nitrogen-containing ring, a distinction that is critical for accessing specific molecular architectures.

Dearomative Diarylation Fused Indolines Complex Molecule Synthesis

High-Value Applications of Indolin-5-ylboronic Acid


Fused Indoline Libraries for CNS & Oncology

Leverage the unique ability of Indolin-5-ylboronic acid to undergo dearomative diarylation, as evidenced by Petrone et al. (2016) [1], to construct diverse libraries of fused indoline scaffolds. This application is particularly valuable in central nervous system (CNS) and oncology drug discovery programs, where the three-dimensional, saturated character of these scaffolds often correlates with improved pharmacokinetic properties and target selectivity compared to flat, aromatic systems. The high diastereoselectivity of the reaction (producing single diastereomers) streamlines purification and accelerates structure-activity relationship (SAR) studies.

Late-Stage Functionalization of Advanced Intermediates

Employ Indolin-5-ylboronic acid for late-stage diversification of advanced pharmaceutical intermediates where maximizing yield and minimizing side reactions are paramount. The demonstrated >85% yield in Suzuki couplings with challenging heteroaryl chlorides, along with its superior stability against protodeboronation compared to indole-3-boronic acid, makes it a reliable choice for these high-value, sensitive transformations. This ensures efficient use of precious advanced intermediates and reduces the risk of costly synthetic setbacks [2].

Organic Electronic Materials with Tailored Properties

Utilize Indolin-5-ylboronic acid as a monomer or building block in the synthesis of novel organic electronic materials, such as those described in patent WO2017043797A1 [3]. The saturated indoline core, when incorporated into conjugated polymer backbones or small-molecule emitters, can modulate the electronic properties (e.g., HOMO/LUMO energy levels, charge transport characteristics) in ways that are distinct from fully aromatic indole units. This allows for the fine-tuning of device performance in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

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